molecular formula C18H19N3O2S B4774022 N-(1-benzyl-1H-pyrazol-3-yl)-2,4-dimethylbenzenesulfonamide

N-(1-benzyl-1H-pyrazol-3-yl)-2,4-dimethylbenzenesulfonamide

Cat. No. B4774022
M. Wt: 341.4 g/mol
InChI Key: NUJKNEULUZHPIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-1H-pyrazol-3-yl)-2,4-dimethylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the pyrazole family and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-2,4-dimethylbenzenesulfonamide involves the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, survival, and apoptosis. It has been found to inhibit the activity of cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs), which are essential for cell cycle progression and survival. Additionally, it has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-(1-benzyl-1H-pyrazol-3-yl)-2,4-dimethylbenzenesulfonamide has been found to have various biochemical and physiological effects. In addition to its anti-cancer activity, it has been shown to have anti-inflammatory and anti-oxidant properties. It has also been found to have neuroprotective effects and can protect against oxidative stress-induced cell damage in neuronal cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-benzyl-1H-pyrazol-3-yl)-2,4-dimethylbenzenesulfonamide in lab experiments is its potent anti-cancer activity. This makes it an ideal candidate for studying the mechanisms of action of anti-cancer compounds and for developing new anti-cancer drugs. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on N-(1-benzyl-1H-pyrazol-3-yl)-2,4-dimethylbenzenesulfonamide. One of the most promising directions is the development of new anti-cancer drugs based on the structure of this compound. Additionally, further studies are needed to explore the potential applications of this compound in other fields, such as neurodegenerative diseases and inflammation. Furthermore, the development of new synthesis methods and the optimization of existing methods can lead to the production of this compound in larger quantities and at lower costs.

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-3-yl)-2,4-dimethylbenzenesulfonamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against different types of cancer cells, including breast, lung, and colon cancer cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of certain enzymes and signaling pathways.

properties

IUPAC Name

N-(1-benzylpyrazol-3-yl)-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-14-8-9-17(15(2)12-14)24(22,23)20-18-10-11-21(19-18)13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJKNEULUZHPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=NN(C=C2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-1H-pyrazol-3-yl)-2,4-dimethylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-benzyl-1H-pyrazol-3-yl)-2,4-dimethylbenzenesulfonamide

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